8-Methylnonanal

Description

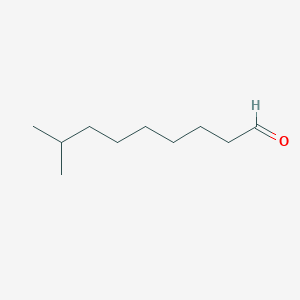

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMOXLRWVGEXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023804 | |

| Record name | 8-Methylnonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecaldehyde is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Colorless liquid with a sweet fruity odor; [HSDB], Colorless, transparent liquid/Sweet aroma of fruit with green notes | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8-Methylnonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

197 °C, BP: 82-84 °C @ 15 MM HG /DL-FORM/ | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (USCG, 1999) | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

INSOL IN WATER, SOL IN ALCOHOL, very slightly soluble, Soluble (in ethanol) | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 8-Methylnonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.84 at 59 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.8290 /mixed isomers/, DENSITY: 0.8253 @ 20 °C /D-FORM/, 0.8227 - 0.8231 (20 °) | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 8-Methylnonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 mmHg (USCG, 1999), 0.29 [mmHg] | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

3085-26-5, 1321-89-7 | |

| Record name | ISODECALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanal, 8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA4031G8P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYLALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

8-Methylnonanal: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 8-Methylnonanal, a branched-chain aldehyde notable for its presence in natural sources and its application as a flavor and fragrance compound. This guide details its chemical structure, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and a summary of its known biological context.

Chemical Structure and Identifiers

This compound is a ten-carbon aliphatic aldehyde with a methyl group at the C8 position. Its structure is characterized by a nine-carbon chain (nonanal) with the aldehyde functional group at one terminus and an isopropyl group at the other end.

Key Identifiers:

-

IUPAC Name: this compound

-

Other Names: Isodecaldehyde; 8-methylnonan-1-al[1]

-

CAS Number: 3085-26-5[1]

-

InChI: InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3[2][3][4][5][9]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in various formulations, and for analytical method development.

| Property | Value | Reference(s) |

| Molecular Weight | 156.27 g/mol | [2][6][9] |

| Appearance | Colorless liquid | [1] |

| Odor | Powerful, sweet, fruity | [1] |

| Boiling Point | 197 °C (470.15 K) | [1] |

| 476.42 K (Calculated) | [8][9] | |

| Melting/Freezing Point | -80 °C (193.15 K) (for mixed isomers) | [1] |

| 229.46 K (Calculated) | [8] | |

| Density | 0.816 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 1.55 mm Hg | [1] |

| Flash Point | 185 °F (85 °C) | [1] |

| Refractive Index | 1.4257 @ 20 °C/D | [1] |

| Water Solubility | log₁₀WS: -3.05 (insoluble) | [8][9] |

| Octanol/Water Partition | logP: 3.182 | [8][9] |

| Enthalpy of Vaporization | 44.19 kJ/mol | [8][9] |

| Enthalpy of Fusion | 20.42 kJ/mol | [8][9] |

| Critical Temperature | 648.48 K (Calculated) | [8] |

| Critical Pressure | 2276.24 kPa (Calculated) | [8][9] |

Experimental Protocols

Synthesis Pathway: Oxidation of 8-Methylnonan-1-ol

While various synthetic routes exist for aldehydes, a common laboratory-scale method involves the controlled oxidation of the corresponding primary alcohol, 8-methylnonan-1-ol. Reagents such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Methodology:

-

Setup: A dry, round-bottom flask is equipped with a magnetic stir bar and charged with pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) suspended in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Substrate Addition: 8-Methylnonan-1-ol (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirring suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.

-

Isolation: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is a standard method for the analysis and quantification of volatile compounds like this compound. The NIST Chemistry WebBook provides retention index data based on specific GC methodologies.[3][4]

General Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantitative analysis.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

-

Temperature Program: The oven temperature is ramped to facilitate separation. For instance, starting at 40-50°C and ramping at 2-3 K/min to a final temperature of 230-270°C.[3][4]

-

Detection: As compounds elute from the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantification. Mass spectrometry provides structural confirmation.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C10H20O) [pubchemlite.lcsb.uni.lu]

- 8. chemeo.com [chemeo.com]

- 9. This compound (CAS 1321-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

8-Methylnonanal in Citrus Oils: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnonanal is a branched-chain aldehyde that contributes to the aromatic profile of certain natural products. While not one of the most abundant volatile compounds, its presence in specific citrus essential oils has been noted in scientific literature, contributing to the complexity of their fragrance and flavor profiles. This technical guide provides an in-depth overview of the occurrence of this compound in citrus oils, methodologies for its analysis, and a hypothetical biosynthetic pathway.

Natural Occurrence in Citrus Oils

While the majority of volatile compounds in citrus essential oils are monoterpenes and sesquiterpenes, such as limonene, linalool, and myrcene, a diverse array of other constituents, including aldehydes, esters, and alcohols, contribute to their unique sensory characteristics.

This compound has been identified as a flavor compound in orange essence oil [1]. Furthermore, it has been listed as a volatile component of Yuzu (Citrus junos) peel oil [2]. Its concentration in these oils is generally low compared to the major constituents.

General Composition of Citrus Oils

To provide context, the following table summarizes the major and some minor volatile components typically found in common citrus essential oils. It is important to note that the exact composition can vary significantly based on the citrus variety, geographical origin, ripeness, and extraction method.

| Compound Class | Compound Name | Typical Concentration Range (%) |

| Monoterpene Hydrocarbons | Limonene | 32 - 98 |

| Myrcene | 0.1 - 7.4 | |

| α-Pinene | 0.1 - 3.9 | |

| γ-Terpinene | 0.2 - 15 | |

| Oxygenated Monoterpenes | Linalool | 0.015 - 10.2 |

| Octanal | 0.1 - 0.5 | |

| Decanal | 0.1 - 0.5 | |

| Citronellal | Present | |

| Branched-Chain Aldehydes | This compound | Trace - Minor |

| Sesquiterpene Hydrocarbons | Valencene | 0.1 - 0.8 |

| β-Caryophyllene | Present |

This table represents a general overview. For specific concentrations, direct analytical measurement is required.

Experimental Protocols for Analysis

The identification and quantification of this compound and other volatile compounds in citrus oils are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.

General Workflow for Citrus Oil Analysis

Detailed Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

The following protocol is a representative example for the analysis of volatile compounds in essential oils and can be adapted for the specific detection of this compound.

-

Sample Preparation: Dilute the citrus essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). The addition of an internal standard (e.g., n-alkanes) is recommended for accurate quantification.

-

Gas Chromatography (GC) System:

-

Injector: Split/splitless injector, with a split ratio of 1:50 to 1:100 to prevent column overload.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for broad-spectrum analysis of essential oil components.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/minute.

-

Final hold: 240°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

Mass Spectrometry (MS) System:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

-

Compound Identification and Quantification:

-

Identification is achieved by comparing the obtained mass spectra with reference spectra in databases such as the NIST library.

-

Confirmation of identification is performed by comparing the calculated Linear Retention Index (LRI) with published values.

-

Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard of a known concentration.

-

Hypothetical Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound in citrus has not been elucidated. However, the formation of branched-chain aldehydes in plants generally occurs through the metabolism of amino acids or fatty acids. A plausible hypothetical pathway for this compound could originate from the amino acid leucine or through the modification of a fatty acid precursor.

This proposed pathway involves:

-

Initiation: The branched-chain amino acid leucine undergoes transamination to form its corresponding α-keto acid.

-

Decarboxylation: The α-keto acid is decarboxylated to form a shorter-chain aldehyde.

-

Chain Elongation: The resulting aldehyde undergoes several cycles of chain elongation, likely involving enzymes analogous to the fatty acid synthase complex, to build the carbon backbone.

-

Final Modifications: The elongated acyl chain is then reduced to an alcohol (8-methylnonan-1-ol) and subsequently oxidized to the final aldehyde, this compound.

Conclusion

This compound is a confirmed, albeit minor, constituent of certain citrus oils, contributing to their complex aroma profiles. Its analysis requires sensitive and specific analytical techniques, with GC-MS being the most powerful tool for its identification and quantification. While its specific biosynthetic pathway in citrus remains to be fully elucidated, it is likely derived from amino acid or fatty acid metabolism. Further research is warranted to quantify the concentration of this compound across a wider range of citrus species and to investigate its specific contribution to the sensory properties of these valuable natural products.

References

The Enigmatic Pathway of 8-Methylnonanal: A Technical Guide to its Putative Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonanal is a branched-chain aldehyde with potential significance in flavor chemistry and as a signaling molecule. However, its biosynthetic pathway in plants is not well-elucidated in current scientific literature. This technical guide provides a comprehensive overview of the putative biosynthetic pathways of this compound in plants, based on established principles of branched-chain amino acid catabolism and fatty acid metabolism. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this and other related branched-chain volatile compounds in plants. It includes hypothetical pathways, details of key enzymatic steps, a summary of quantitative data on analogous aldehyde production in various plant species, and detailed experimental protocols for the analysis of aldehydes in plant tissues.

Introduction

Branched-chain aldehydes are a class of volatile organic compounds that contribute to the characteristic aroma and flavor profiles of many fruits, vegetables, and other plant-derived products. Beyond their sensory properties, these molecules can also play roles in plant defense and signaling. This compound, a nine-carbon aldehyde with a methyl group at the eighth position, is one such compound. While its presence in certain natural products is known, the precise enzymatic reactions that lead to its formation in plants remain largely uncharacterized.

This guide synthesizes information from related, well-established metabolic pathways to propose two primary hypothetical routes for the biosynthesis of this compound in plants:

-

Pathway A: De Novo Biosynthesis from Leucine: This pathway outlines the complete synthesis starting from the branched-chain amino acid L-leucine, which undergoes a series of enzymatic modifications including transamination, decarboxylation, and chain elongation to form the precursor 8-methylnonanoic acid, followed by its reduction to this compound.

-

Pathway B: Reduction of 8-Methylnonanoic Acid: This pathway focuses on the final conversion step, where a pre-existing pool of 8-methylnonanoic acid is reduced to this compound.

It is important to note that 8-methylnonanoic acid has been identified as a precursor for capsaicinoid biosynthesis in Capsicum species, and its formation is linked to the leucine/valine pathway, lending credence to these proposed pathways.

Putative Biosynthetic Pathways of this compound

Pathway A: De Novo Biosynthesis from L-Leucine

This proposed pathway begins with the catabolism of L-leucine, a common branched-chain amino acid in plants.

Step 1: Transamination of L-Leucine The initial step involves the removal of the amino group from L-leucine to form α-ketoisocaproate. This reaction is catalyzed by a Branched-Chain Amino Acid Transaminase (BCAT) .

Step 2: Oxidative Decarboxylation of α-Ketoisocaproate α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA. This reaction is carried out by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.

Step 3: Chain Elongation Isovaleryl-CoA serves as a starter unit for fatty acid synthesis. Through successive additions of two-carbon units from malonyl-CoA by the Fatty Acid Synthase (FAS) complex, the carbon chain is elongated. Three cycles of elongation would result in the formation of 8-methylnonanoyl-CoA.

Step 4: Thioester Cleavage The 8-methylnonanoyl-CoA is hydrolyzed by an Acyl-CoA Thioesterase to release 8-methylnonanoic acid.

Step 5: Reduction to this compound Finally, 8-methylnonanoic acid is reduced to this compound. This could be catalyzed by a Carboxylic Acid Reductase (CAR) .

Figure 1: Proposed de novo biosynthesis pathway of this compound from L-leucine.

Pathway B: Reduction of Pre-existing 8-Methylnonanoic Acid

This pathway presumes the availability of 8-methylnonanoic acid in the plant cell, which is then converted to this compound.

Step 1: Activation of 8-Methylnonanoic Acid 8-methylnonanoic acid is first activated to its CoA thioester, 8-methylnonanoyl-CoA, by an Acyl-CoA Synthetase .

Step 2: Reduction to this compound The activated 8-methylnonanoyl-CoA is then reduced to this compound. This reduction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) .

Figure 2: Proposed pathway for the reduction of 8-methylnonanoic acid to this compound.

Quantitative Data on Aldehyde Production in Plants

While specific quantitative data for this compound is not available, the following table summarizes the production of other damage-induced aldehyde green leaf volatiles in various plant species to provide a general context for aldehyde production levels.

| Plant Species | Hexanal (ng/g FW) | (E)-2-Hexenal (ng/g FW) | (Z)-3-Hexenal (ng/g FW) |

| Capsicum annuum | 10,022 ± 3659 | 24,030 ± 5937 | 1,419 ± 294 |

| Helianthus tuberosus | 99 ± 14 | 2,423 ± 359 | 237 ± 45 |

| Zea mays | 1,180 ± 232 | 1,109 ± 216 | 2,752 ± 481 |

| Arabidopsis thaliana | 344 ± 67 | 10,344 ± 1,894 | 2,689 ± 492 |

| Solanum lycopersicum | 2,126 ± 415 | 11,213 ± 2,058 | 1,518 ± 278 |

| Data is presented as mean ± standard deviation. FW = Fresh Weight. |

Experimental Protocols

The analysis of volatile aldehydes such as this compound in plant tissues requires sensitive and specific analytical techniques. The following are detailed methodologies for key experiments.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aldehyde Analysis

This method is highly suitable for the extraction and analysis of volatile compounds from plant matrices.

Materials:

-

HS-SPME autosampler

-

GC-MS system

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and septa

-

Fresh plant tissue

-

Internal standard (e.g., a deuterated or odd-chain aldehyde not present in the sample)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Weigh 1-5 g of fresh plant tissue and place it into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known amount of the internal standard to the vial.

-

Matrix Modification: Add NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatiles.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the volatile compounds.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a specific mass range to identify compounds based on their mass spectra and retention times.

-

-

Quantification: Create a calibration curve using standard solutions of this compound at different concentrations to quantify its amount in the sample relative to the internal standard.

Figure 3: Workflow for HS-SPME-GC-MS analysis of volatile aldehydes.

High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for Aldehyde Quantification

This method is suitable for the quantification of aldehydes in aqueous extracts of plant tissues.

Materials:

-

HPLC system with a UV detector

-

C18 HPLC column

-

Plant tissue

-

Methanol or acetonitrile

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in acidic medium)

-

Solid-Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Sample Extraction: Homogenize a known amount of plant tissue in a suitable solvent (e.g., methanol) and centrifuge to obtain a clear extract.

-

Derivatization: Mix a known volume of the plant extract with an acidic solution of DNPH. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative of the aldehyde, which can be detected by UV.

-

SPE Cleanup (Optional): Pass the derivatized sample through a C18 SPE cartridge to remove interferences and concentrate the derivative. Elute the derivative with acetonitrile.

-

HPLC Analysis:

-

Inject the derivatized sample or the eluate from the SPE cartridge into the HPLC system.

-

Separate the derivatives on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Detect the derivatives using a UV detector at the appropriate wavelength (e.g., 360 nm).

-

-

Quantification: Prepare a calibration curve with known concentrations of this compound derivatized in the same manner to quantify the amount in the sample.

Conclusion

While the direct biosynthetic pathway of this compound in plants remains to be fully elucidated, this technical guide provides a robust theoretical framework based on analogous, well-characterized metabolic pathways. The proposed routes originating from L-leucine catabolism and the reduction of 8-methylnonanoic acid offer plausible mechanisms for its formation. The provided experimental protocols for aldehyde analysis will be instrumental for researchers seeking to investigate and quantify this compound and other branched-chain aldehydes in plant systems. Further research, including isotopic labeling studies and the identification and characterization of the specific enzymes involved, is necessary to definitively establish the biosynthesis of this intriguing volatile compound.

Spectroscopic data of 8-Methylnonanal (NMR, IR, Mass Spec)

This guide provides a comprehensive overview of the spectroscopic data for 8-Methylnonanal, a branched-chain aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and spectral databases.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.76 | t | 1H | H-1 (Aldehyde) |

| 2.42 | dt | 2H | H-2 |

| 1.63 | m | 2H | H-3 |

| 1.51 | m | 1H | H-8 |

| 1.29 | m | 8H | H-4, H-5, H-6, H-7 |

| 0.86 | d | 6H | H-9, H-10 (Methyls) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 202.9 | C-1 (C=O) |

| 43.9 | C-2 |

| 38.8 | C-7 |

| 32.2 | C-3 |

| 29.3 | C-5 |

| 29.1 | C-4 |

| 27.9 | C-8 |

| 26.9 | C-6 |

| 22.6 | C-9, C-10 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H Stretch (Alkyl) |

| 2870 | Medium | C-H Stretch (Alkyl) |

| 2715 | Medium | C-H Stretch (Aldehyde) |

| 1730 | Strong | C=O Stretch (Aldehyde) |

| 1465 | Medium | C-H Bend (CH₂) |

| 1385 | Medium | C-H Bend (CH₃) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 156 | 5 | [M]⁺ (Molecular Ion) |

| 141 | 15 | [M - CH₃]⁺ |

| 113 | 20 | [M - C₃H₇]⁺ |

| 99 | 30 | [M - C₄H₉]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 57 | 100 | [C₄H₉]⁺ (base peak) |

| 43 | 85 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are accumulated to ensure a good signal-to-noise ratio.

-

Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections are applied manually.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are accumulated due to the low natural abundance of ¹³C.

-

Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz. Phase and baseline corrections are applied.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 30-200 amu).

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Physical properties of 8-Methylnonanal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnonanal is an aliphatic aldehyde that is of interest primarily in the flavor and fragrance industries. A thorough understanding of its physical properties is essential for its application in various formulations, for quality control, and for the design of synthetic and purification processes. This guide provides a detailed overview of the boiling point and density of this compound, including methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that some of the available data is based on predictive models rather than direct experimental measurement.

Data Presentation

| Physical Property | Value | Notes |

| Boiling Point | 197.00 °C | At 760.00 mm Hg |

| 203.5 ± 8.0 °C | Predicted | |

| Density | 0.816 ± 0.06 g/cm³ | Predicted |

Experimental Protocols

Boiling Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube or a fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

-

The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination

The density of a liquid is its mass per unit volume. A straightforward and accurate method for its determination is outlined below.

Apparatus:

-

Pycnometer or a calibrated volumetric flask

-

Analytical balance (accurate to at least three decimal places)

-

Thermometer

-

Constant temperature bath

Procedure:

-

The mass of a clean, dry pycnometer (or volumetric flask) is accurately measured using an analytical balance.

-

The pycnometer is filled with this compound up to a calibrated mark. Care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature bath to bring the liquid to a specific, known temperature (e.g., 20°C or 25°C), as density is temperature-dependent.

-

Once the temperature has equilibrated, the volume is adjusted precisely to the calibration mark, and any excess liquid on the exterior of the pycnometer is carefully wiped away.

-

The mass of the pycnometer containing the this compound is then measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Mandatory Visualizations

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Capillary Method.

Experimental Workflow for Density Determination

Caption: Workflow for Density Determination using a Pycnometer.

An In-depth Technical Guide to the Discovery and Isolation of 8-Methylnonanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonanal, a branched-chain aldehyde, is a naturally occurring compound found in various essential oils, contributing to their characteristic aromas. While not extensively studied for its biological activity, its structural similarity to other bioactive aldehydes and its role as a potential metabolic intermediate make it a compound of interest in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and potential biological relevance of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical and spectroscopic properties.

Introduction

This compound, also known as isodecaldehyde, is an organic compound with the chemical formula C10H20O.[1][2] It is characterized by a nine-carbon chain with a methyl group at the eighth position and a terminal aldehyde functional group. Its presence has been identified in the essential oils of plants such as yuzu and orange, where it contributes to the overall fragrance profile.[2] While direct research into the biological effects of this compound is limited, the study of its corresponding carboxylic acid, 8-methylnonanoic acid (a metabolite of dihydrocapsaicin), has revealed potential roles in metabolic regulation.[3] This guide outlines the key aspects of this compound, focusing on its synthesis and characterization.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, a complete set of experimentally obtained spectroscopic data is not readily found in the reviewed literature. Therefore, predicted values based on standard spectroscopic principles are also included with a clear distinction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20O | [1][2] |

| Molecular Weight | 156.27 g/mol | [2] |

| CAS Number | 3085-26-5 | [2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 197 °C | [5] |

| Density | 0.816 g/cm³ (Predicted) | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data (Experimental) | Data (Predicted) & Notes |

| ¹H NMR | Data not available in searched resources. | Predicted Chemical Shifts (ppm): - ~9.7 (t, 1H): Aldehydic proton (CHO). - ~2.4 (dt, 2H): Methylene group alpha to the aldehyde (CH₂-CHO). - ~1.6 (m, 1H): Methine proton (CH(CH₃)₂). - ~1.1-1.4 (m, 10H): Methylene groups of the alkyl chain. - ~0.85 (d, 6H): Two methyl groups of the isopropyl moiety. |

| ¹³C NMR | Data not available in searched resources. | Predicted Chemical Shifts (ppm): - ~202: Aldehyde carbonyl carbon. - ~44: Methylene carbon alpha to the aldehyde. - ~39: Methylene carbon gamma to the isopropyl group. - ~28: Methine carbon of the isopropyl group. - ~22-32: Other methylene carbons in the chain. - ~22.5: Methyl carbons of the isopropyl group. |

| Mass Spec. | Data not available in searched resources. | Predicted Fragmentation (m/z): - 156: Molecular ion (M⁺). - 141: Loss of a methyl group (M-15). - 113: Loss of an isopropyl group (M-43). - 44: Fragment corresponding to the aldehyde group. |

| IR | Data not available in searched resources. | Predicted Absorption Bands (cm⁻¹): - ~2950-2850: C-H stretching of alkyl groups. - ~2720 & ~2820: C-H stretching of the aldehyde (Fermi doublet). - ~1730: C=O stretching of the aldehyde. - ~1465 & ~1375: C-H bending of alkyl groups. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable ester, such as methyl 8-methylnonanoate. This process involves the reduction of the ester to the primary alcohol, 8-methylnonanol, followed by the selective oxidation of the alcohol to the desired aldehyde.

Step 1: Reduction of Methyl 8-methylnonanoate to 8-methylnonanol

This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C using an ice bath.

-

Substrate Addition: Methyl 8-methylnonanoate (1.0 equivalent) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 8-methylnonanol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation of 8-methylnonanol to this compound

The selective oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation.[6][7][8]

-

Apparatus Setup: A dry round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere.

-

Reaction Mixture: 8-methylnonanol (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM).

-

Reagent Addition: Dess-Martin periodinane (1.1 equivalents) is added to the solution in one portion at room temperature.[9]

-

Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the layers become clear.

-

Isolation: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by column chromatography on silica gel to yield the pure product. A typical yield for this type of oxidation is in the range of 85-95%.

Experimental and Logical Workflows (Graphviz)

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, its corresponding carboxylic acid, 8-methylnonanoic acid (8-MNA), has been investigated as a non-pungent metabolite of dihydrocapsaicin, a compound found in chili peppers.[3] Studies have shown that 8-MNA can modulate energy metabolism in adipocytes. It has been proposed to reduce lipid accumulation and enhance insulin-stimulated glucose uptake.[3]

The proposed mechanism of action for 8-MNA involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activation of AMPK can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the synthesis and accumulation of lipids. While this pathway has been proposed for the carboxylic acid, it provides a logical starting point for investigating the potential biological effects of this compound, which could be readily oxidized to 8-MNA in vivo.

Caption: Proposed signaling pathway of 8-Methylnonanoic Acid.

Conclusion

This compound is a naturally occurring aldehyde that can be reliably synthesized in the laboratory through a two-step reduction and oxidation sequence. While its own biological activity remains to be fully elucidated, its relationship to the metabolically active 8-methylnonanoic acid suggests potential areas for future research. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the fields of chemical synthesis, natural product chemistry, and drug development who are interested in exploring the properties and potential applications of this compound. Further investigation is warranted to fully characterize its spectroscopic properties and to explore its biological effects.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

An In-depth Technical Guide on the Toxicological Profile of 8-Methylnonanal

Disclaimer: Direct toxicological data for 8-Methylnonanal is limited in publicly available literature. This technical guide employs a scientifically accepted read-across approach, utilizing data from structurally similar analogs, namely nonanal (CAS 124-19-6) and decanal (CAS 112-31-2), to assess the potential toxicological profile of this compound. This methodology is a cornerstone of modern chemical safety assessment, allowing for the prediction of a substance's properties based on well-studied, structurally related compounds.

Introduction

This compound (CAS 3085-26-5) is a branched-chain aldehyde used as a fragrance and flavor ingredient. A comprehensive understanding of its toxicological profile is essential for ensuring its safe use in consumer products and for regulatory compliance. This guide provides a detailed overview of the available toxicological data for its structural analogs, nonanal and decanal, covering key endpoints such as acute toxicity, skin sensitization, genotoxicity, and repeated dose toxicity. Detailed experimental protocols for these key studies are also provided, alongside visual representations of experimental workflows and metabolic pathways to aid in comprehension.

Toxicological Data Summary (Read-Across Approach)

The toxicological data for the structural analogs, nonanal and decanal, are summarized below. These values provide a conservative estimate of the toxicological profile of this compound.

Table 1: Acute Toxicity Data for Structural Analogs of this compound

| Endpoint | Species | Route | Value | Analog Compound |

| LD50 | Rat | Oral | >5,000 mg/kg bw | Nonanal |

| LD50 | Rabbit | Dermal | >5,000 mg/kg bw | Nonanal |

Table 2: Repeated Dose Toxicity Data for Structural Analogs of this compound

| Endpoint | Species | Route | Value | Study Duration | Analog Compound |

| NOAEL | Rat | Oral | 1000 mg/kg bw/day | 28 days | Heptanal (analog for Decanal) |

| NOAEL (systemic) | Rabbit | Dermal | 500 mg/kg bw/day | 2 weeks | Nonanal |

Table 3: Skin Sensitization Data for Structural Analogs of this compound

| Endpoint | Species | Assay | Result | Analog Compound |

| Skin Irritation | Rabbit | - | Irritating | Decanal |

| NESIL | Human | HRIPT | 3000 µg/cm² | Decanal |

Table 4: Genotoxicity Data for Structural Analogs of this compound

| Endpoint | Test System | Metabolic Activation | Result | Analog Compound |

| Gene Mutation | S. typhimurium | With & Without | Negative | Heptanal (analog for Decanal) |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

This method is used to determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the next step (dosing at a higher or lower level, or stopping the test).

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category.

The LLNA is an in vivo method for identifying potential skin sensitizers.

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.

-

Test Animals: Typically, CBA/J or CBA/Ca mice are used.

-

Procedure:

-

The test substance is applied to the dorsum of both ears for three consecutive days.

-

On day 6, a radiolabeled thymidine is injected intravenously.

-

After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥3 is considered a positive result.

This in vitro assay is used to detect gene mutations.[1][2][3]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes that code for histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[2]

-

The bacteria are then plated on a minimal agar medium lacking the specific amino acid.

-

After incubation, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

This study provides information on the potential health hazards arising from repeated oral exposure to a substance.[4][5][6][7]

-

Principle: The test substance is administered orally to groups of rodents for 28 days.[4][5][6][7]

-

Test Animals: Typically, rats are used, with at least three dose groups and a control group.

-

Procedure:

-

The test substance is administered daily by gavage or in the diet/drinking water.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are measured weekly.

-

At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed, and organs are weighed and examined histopathologically.

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no biologically significant adverse effects are observed.[6]

Visualizations

Caption: Workflow of the Local Lymph Node Assay (OECD 429).

Caption: Plausible metabolic pathway of this compound.

Conclusion

Based on a read-across analysis from its structural analogs, nonanal and decanal, this compound is predicted to have a low order of acute toxicity via the oral and dermal routes. It may be a skin irritant, but the available data on decanal suggests a No Expected Sensitization Induction Level (NESIL) that can be used in risk assessment. The repeated dose toxicity data for analogs suggest a high NOAEL, indicating a low potential for systemic toxicity with repeated exposure. Furthermore, based on data from an analog, this compound is not expected to be genotoxic.

This technical guide provides a comprehensive overview of the available toxicological information and the methodologies used to assess the safety of this compound. The use of a read-across approach, detailed experimental protocols, and clear visual diagrams offers a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the toxicological profile of this fragrance ingredient.

References

- 1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 2. enamine.net [enamine.net]

- 3. scantox.com [scantox.com]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

An In-Depth Technical Guide on the Olfactory Properties of 8-Methylnonanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonanal, a branched-chain aldehyde, is a significant contributor to the aroma profile of various natural products, most notably citrus fruits. Its characteristic scent profile, described as a combination of citrus, floral, green, waxy, and milky notes, makes it a valuable ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory properties of this compound, including its physicochemical characteristics, sensory perception, and the current understanding of its interaction with the olfactory system. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel flavor and fragrance compounds.

Introduction

The sense of smell, or olfaction, is a complex chemosensory system responsible for the detection and perception of a vast array of volatile organic compounds. These odorants interact with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade, ultimately leading to the perception of a specific scent in the brain.

This compound (CAS: 3085-26-5) is a C10 branched-chain aldehyde that has been identified as a flavor compound in orange essence oil and Yuzu (Citrus junos Sieb. ex Tanaka) peel oil.[1][2] Its unique and complex odor profile makes it a subject of interest for both academic research into structure-odor relationships and industrial applications in the formulation of flavors and fragrances. Understanding the detailed olfactory properties of this molecule is crucial for its effective utilization and for elucidating the broader principles of olfactory perception.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and qualitative olfactory properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | Nonanal, 8-methyl- | [1] |

| CAS Number | 3085-26-5 | [1] |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 197.00 °C @ 760.00 mm Hg | [1] |

| Vapor Pressure | 0.290000 mmHg @ 25.00 °C (est.) | [1] |

| Solubility in Water | 151.8 mg/L @ 25 °C (est.) | [1] |

| Odor Type | Citrus | [1] |

| Odor Description | Citrus, floral, green, waxy, milky (at 1.00% in dipropylene glycol) | [1] |

Table 1: Physicochemical and Olfactory Properties of this compound

Sensory Perception and Odor Profile

The perceived scent of an odorant is determined by sensory panel analysis, a systematic process involving trained individuals who describe and quantify the various facets of an aroma.

Odor Profile of this compound

The odor of this compound is characterized by a multifaceted profile. At a concentration of 1.00% in dipropylene glycol, it is described as having prominent citrus notes, complemented by floral , green , waxy , and milky undertones.[1] This complexity suggests that this compound may interact with multiple olfactory receptors, each contributing to a different aspect of the overall scent perception.

Odor Threshold

Interaction with the Olfactory System

The perception of this compound's scent begins with its interaction with olfactory receptors.

Olfactory Receptors and Ligand Binding

The specific olfactory receptors that bind to this compound have not yet been deorphanized. The process of identifying the cognate OR for a specific ligand is a complex endeavor, often involving high-throughput screening of a large library of receptors. Given its structural similarity to other aliphatic aldehydes, it is plausible that this compound interacts with ORs that are responsive to this class of compounds.

Olfactory Signal Transduction Pathway

The binding of an odorant like this compound to its cognate olfactory receptor initiates a well-characterized G-protein-mediated signaling cascade.

As depicted in Figure 1, the binding of this compound to its specific OR would trigger a conformational change in the receptor, leading to the activation of the associated G-protein (typically Gαolf in olfactory neurons). The activated Gα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, and if the threshold is reached, generates an action potential that is transmitted to the olfactory bulb in the brain for further processing.

Experimental Protocols

The characterization of the olfactory properties of this compound involves a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column. The NIST WebBook provides retention indices for this compound on both polar (TC-WAX) and non-polar (Ultra-2) columns, which can aid in method development.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (like a Flame Ionization Detector or Mass Spectrometer) to generate a chromatogram, while the other is directed to a sniffing port.

-

Olfactory Detection: A trained sensory analyst sniffs the effluent from the sniffing port and records the retention time and odor description of any perceived scents.

-

Data Correlation: The olfactogram (a plot of odor intensity and description versus time) is aligned with the chromatogram to identify the peak corresponding to the odor-active compound, in this case, this compound.

Sensory Panel Analysis

Descriptive sensory analysis is employed to create a detailed odor profile of a substance.

Methodology:

-

Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of a wide range of standard odorants.

-

Sample Preparation: Solutions of this compound at various concentrations in an odorless solvent (e.g., dipropylene glycol or mineral oil) are prepared.

-

Evaluation: Panelists are presented with the samples in a controlled environment and asked to rate the intensity of various odor descriptors (e.g., citrus, floral, green, waxy, milky) on a standardized scale.

-

Data Analysis: The data from all panelists are statistically analyzed to generate a consensus odor profile and to identify the dominant and sub-dominant odor characteristics.

In Vitro Olfactory Receptor Assays

Heterologous expression systems are commonly used to screen odorants against a library of olfactory receptors to identify potential ligand-receptor pairings.

Methodology (Luciferase Reporter Assay):

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with plasmids encoding a specific human olfactory receptor, a promiscuous G-protein (like Gα15/16), and a reporter gene (e.g., luciferase) under the control of a cyclic AMP response element (CRE).

-

Cell Plating: The transfected cells are plated into multi-well plates.

-

Ligand Stimulation: A solution of this compound is added to the wells at various concentrations.

-

Incubation: The cells are incubated to allow for receptor activation and subsequent reporter gene expression.

-

Signal Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: An increase in luminescence compared to control wells (without the odorant) indicates that this compound has activated the specific olfactory receptor being tested.

Conclusion and Future Directions

This compound is a branched-chain aldehyde with a complex and desirable olfactory profile. While its basic physicochemical properties and a qualitative description of its odor are known, significant gaps in our understanding remain. Future research should prioritize the following:

-

Determination of the Odor Detection Threshold: Quantifying the odor threshold of this compound in both air and water is essential for accurately assessing its potency and contribution to the overall aroma of products in which it is found.

-